Corynantheidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynanrheidine can be synthesized through various methods. One notable approach involves the use of engineered Saccharomyces cerevisiae strains to produce the universal precursor strictosidine, which is then converted into corynanrheidine through a series of enzymatic reactions . Another method involves the asymmetric catalytic platform developed by Karl A. Scheidt’s team, which allows for the rapid synthesis of corynantheine-type alkaloids, including corynanrheidine .
Industrial Production Methods: Industrial production of corynanrheidine is still in its nascent stages. the microbial production method using engineered yeast strains shows promise for scalable production . This method leverages the metabolic pathways of yeast to produce high yields of the desired alkaloid.
Chemical Reactions Analysis
Types of Reactions: Corynanrheidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of corynanrheidine include halogenated tryptamines, which are fed to the yeast strains to produce analogs of the alkaloid . Other reagents include ammonium acetate buffer and acetonitrile, which are used in the bioanalytical methods for quantifying corynanrheidine .
Major Products Formed: The major products formed from the reactions involving corynanrheidine include various analogs with modified pharmacological properties. These analogs are of significant interest for their potential therapeutic applications .
Scientific Research Applications
Corynanrheidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of complex alkaloids . In biology and medicine, corynanrheidine is studied for its interaction with opioid receptors and its potential as a functional opioid antagonist . Additionally, it has been investigated for its antiplasmodial activities, making it a candidate for antimalarial drug development .
Mechanism of Action
Corynanrheidine exerts its effects primarily through its interaction with opioid receptors. It acts as a mu-opioid receptor agonist and a delta-opioid receptor antagonist . This dual action is significant because it provides potent analgesic effects while minimizing the side effects commonly associated with opioid use, such as respiratory depression and constipation . The compound does not recruit β-arrestin-2, which is associated with many opioid side effects .
Comparison with Similar Compounds
Corynanrheidine is similar to other alkaloids found in the Corynanthe and Rauvolfia genera, such as corynanthine, yohimbine, and rauwolscine . it is unique in its dual action on opioid receptors and its lack of β-arrestin-2 recruitment . This makes it a promising candidate for developing new pain relievers with fewer side effects.
List of Similar Compounds:- Corynanthine
- Yohimbine
- Rauwolscine
- Ajmalicine
Corynanrheidine’s unique properties and wide range of applications make it a compound of significant interest in scientific research and potential therapeutic development.
Properties
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-QALMDFCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106946 | |
Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23407-35-4 | |
Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23407-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynantheidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYNANTHEIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP2RF3L41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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